5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid is involved in the synthesis of antimicrobial compounds. For instance, it is used in creating a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating antimicrobial activities against both Gram-negative and Gram-positive bacteria (Sanjeeva et al., 2021). Similar research has reported on the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates, which are derivatives of this acid (Kumari et al., 2019).
Asymmetric Synthesis in Natural Products
This compound is instrumental in the asymmetric synthesis of natural products. Notably, it has been used in the catalytic asymmetric synthesis of neolignan natural products, such as (-)-epi-conocarpan and (+)-conocarpan, by exploiting an enantio- and diastereoselective intramolecular C-H insertion reaction (Natori et al., 2009).
Applications in Electrochemical Reactions
This compound also finds application in electrochemical reactions. One study involved its use in aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction, enabling the construction of various molecular skeletons (Katayama et al., 2016).
Novel Synthesis Methods
Research has explored novel synthesis methods involving this acid. For example, a study presented a new method for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans, showcasing potential applications in drug discovery (Shaikh & Varvounis, 2014). Another study developed a cooperative catalytic system for the annulation between aryl iodides and epoxides, providing access to 2,3-dihydrobenzofuran scaffolds (Wu et al., 2018).
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives, a class of compounds to which this molecule belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may interact with multiple pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, which include 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds are known to have significant cell growth inhibitory effects
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is soluble in organic solvents, suggesting that it may be able to pass through cell membranes .
Subcellular Localization
Benzofuran compounds are known to be widely distributed in higher plants .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBMKAXASFPSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383421 | |
Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-72-4 | |
Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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